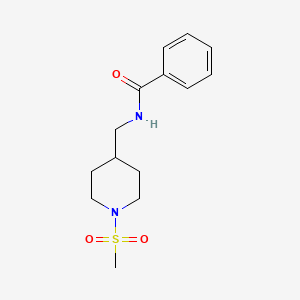

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, also known as MSMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MSMP is a small molecule that has been used as a tool compound to study the mechanisms of various biological processes.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A study highlighted the synthesis of piperidine derivatives, including those related to N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, for their anti-acetylcholinesterase (anti-AChE) activity. The modifications in the benzamide moiety, particularly with bulky groups, significantly increased the inhibitory activity against AChE. This research suggests the potential of these compounds as antidementia agents due to their marked increase in acetylcholine content in the cerebral vortex and hippocampus of rats (Sugimoto et al., 1990).

Antimicrobial and Antifouling Properties

Compounds structurally related to N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide have been synthesized and evaluated for their antimicrobial activity. A study focused on metal complexes of benzamides, which were found to exhibit significant antibacterial activity against various bacterial strains. The copper complexes showed enhanced activities compared to free ligands and standard antibiotics, suggesting the potential of these compounds in addressing bacterial infections (Khatiwora et al., 2013).

Serotonin Receptor Agonism

Research on benzamide derivatives, including analogs of the specified compound, has demonstrated significant serotonin 4 (5-HT4) receptor agonist activity. These findings are crucial for developing new treatments for gastrointestinal motility disorders. The replacement of certain moieties within the compound structure has been shown to increase intestinal absorption rate, indicating the importance of structural modifications in enhancing therapeutic efficacy (Sonda et al., 2003).

Glycine Transporter-1 Inhibition

N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 (GlyT-1) have been disclosed, showing potential for treating disorders associated with GlyT-1 dysregulation. The structural activity relationship exploration led to compounds with a balance of in vitro potency, selectivity, and favorable pharmacokinetic profiles, indicating their potential as therapeutic agents (Cioffi et al., 2016).

properties

IUPAC Name |

N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-20(18,19)16-9-7-12(8-10-16)11-15-14(17)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJSAUKFTVVKRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl]morpholine](/img/structure/B2739262.png)

![(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739265.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2739269.png)

![N-(3-methylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2739274.png)

![2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B2739275.png)